1-(cyclopropanecarbonyl)piperidine-4-carboxamide
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Overview
Description
1-(Cyclopropanecarbonyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications. The structure consists of a piperidine ring substituted with a cyclopropanecarbonyl group and a carboxamide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Cyclopropanecarbonyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(Cyclopropanecarbonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as DNA gyrase. This enzyme is crucial for DNA replication and transcription in bacteria. The compound inhibits the activity of DNA gyrase, leading to DNA damage and ultimately bacterial cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics that also target DNA gyrase.
Comparison with Similar Compounds
1-(Cyclopropanecarbonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-(Cyclopropylcarbonyl)piperidin-4-yl methanamine: This compound has a similar structure but with a methanamine group instead of a carboxamide group.
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide: This derivative includes a cyclopentyl group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-9(13)7-3-5-12(6-4-7)10(14)8-1-2-8/h7-8H,1-6H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUVCUPZGVLIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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